molecular formula C12H26N4O2 B1581817 1,1'-Hexamethylenebis(3,3-dimethylurea) CAS No. 20575-76-2

1,1'-Hexamethylenebis(3,3-dimethylurea)

Cat. No. B1581817
CAS RN: 20575-76-2
M. Wt: 258.36 g/mol
InChI Key: JZGGZNWADMJJCC-UHFFFAOYSA-N
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Description

1,1'-Hexamethylenebis(3,3-dimethylurea) (HMU) is a chemical compound, also known as hexamethylenebisurea or hexamethylenbis(methylurea). It is an organic compound with the molecular formula C6H12N2O2, and is a white crystalline solid at room temperature. HMU has been used in the synthesis of various compounds, and has been studied for its scientific research applications.

Scientific Research Applications

Chemical Structure and Activity Relationship in Erythroleukemic Differentiation

Hexamethylenebisacetamide, structurally related to 1,1'-Hexamethylenebis(3,3-dimethylurea), has been identified as a potent inducer of erythroid differentiation in murine erythroleukemia cells. Research indicates that effective dimerization through a linear polymethylene chain significantly increases inducing activity. The study emphasizes that potent inducing agents must possess both hydrophilic and hydrophobic portions, along with a planar part of the molecule, highlighting the importance of molecular structure in biological activity (Reuben et al., 1978).

Coordination Compounds and Metal Complexes

The study of 1,3-dimethylurea complexes with several metals sheds light on the broader chemical family's versatility, including 1,1'-Hexamethylenebis(3,3-dimethylurea), in forming stable coordination compounds. These complexes, involving metals such as Cr(III), Mn(II), and Fe(II), are characterized by their magnetic susceptibilities, electronic spectra, and electrolytic conductances, providing a foundation for understanding the structural features of new compounds (Stonestreet et al., 1966).

Photodecomposition Pathways and Reactive Intermediates

Research on the photochemistry of certain compounds within the same chemical family as 1,1'-Hexamethylenebis(3,3-dimethylurea) illustrates the potential for studying reactive intermediates and photodecomposition pathways. The formation of dimethylstannylene from photolysis and its trapping as an Sn-H insertion product highlight the intricate chemical behaviors that can inform applications in material science and photoreactive processes (Becerra et al., 2005).

Antifungal Activity of Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecyloammonium Bromides)

A study on polymethylene derivatives, including hexamethylene-1,6-bis-(N,N-dimethyl-N-dodecylammonium bromide), reveals their antifungal activity. This research provides insights into the potential biocidal applications of compounds structurally related to 1,1'-Hexamethylenebis(3,3-dimethylurea), highlighting the relationship between chemical structure and biological efficacy against fungi like A. niger and P. chrysogenum (Brycki et al., 2011).

properties

IUPAC Name

3-[6-(dimethylcarbamoylamino)hexyl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O2/c1-15(2)11(17)13-9-7-5-6-8-10-14-12(18)16(3)4/h5-10H2,1-4H3,(H,13,17)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGGZNWADMJJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCCCCCNC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942767
Record name N',N'''-Hexane-1,6-diylbis(N,N-dimethylcarbamimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Hexamethylenebis(3,3-dimethylurea)

CAS RN

20575-76-2
Record name Urea, 1,1'-hexamethylenebis(3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rutaecarpine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N',N'''-Hexane-1,6-diylbis(N,N-dimethylcarbamimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Hexamethylenebis (3,3-dimethylurea)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7CEJ9UES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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